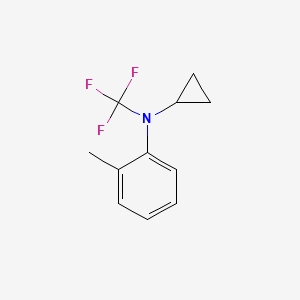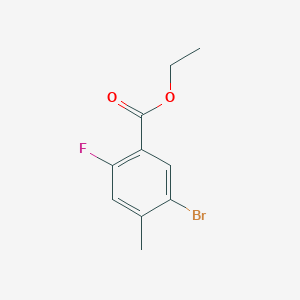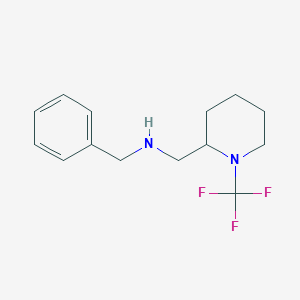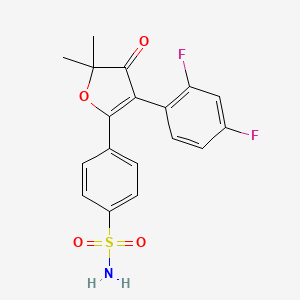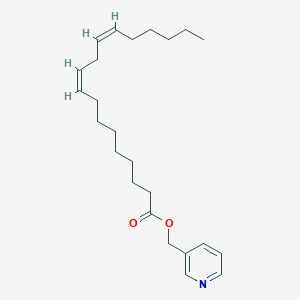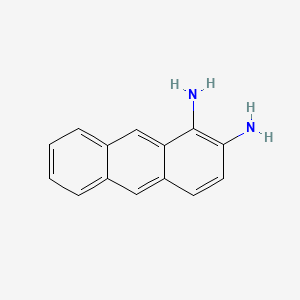![molecular formula C17H21NO4 B13969081 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparación Con Compuestos Similares
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can be compared with other spirocyclic compounds, such as:
2-((Benzyloxy)carbonyl)-7-((tert-butoxy)carbonyl)-2,7-diazaspiro[4.4]nonane-4-carboxylic acid: This compound has a similar spirocyclic structure but with different protecting groups.
(8S)-7-((tert-butoxy)carbonyl)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid: This compound has a similar spirocyclic core but with different functional groups.
The uniqueness of 2-((Benzyloxy)carbonyl)-2-azaspiro[4
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
2-phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-6-7-17(10-14)8-9-18(12-17)16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) |
Clave InChI |
WJGBPDLITOEWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


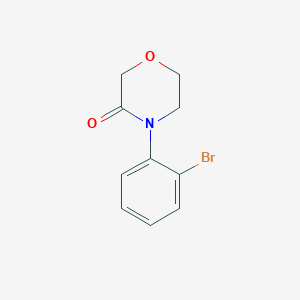

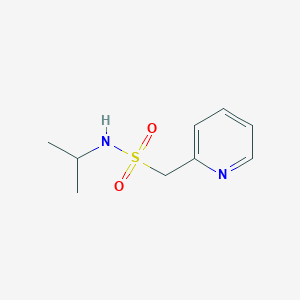
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)

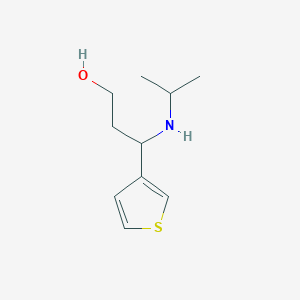

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
